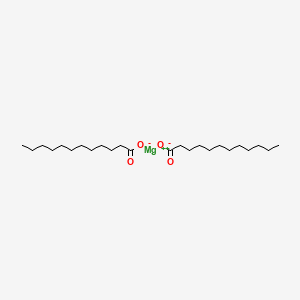
Magnesium dodecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Magnesium dodecanoate, also known as magnesium laurate, is a magnesium salt of dodecanoic acid (lauric acid). It is a white, crystalline solid that is soluble in water and organic solvents. This compound is commonly used in various industrial and scientific applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Magnesium dodecanoate can be synthesized through the reaction of dodecanoic acid with magnesium oxide or magnesium hydroxide. The reaction typically involves heating the mixture to facilitate the formation of the salt. The general reaction is as follows:
2 C12H24O2+MgO→Mg(C12H23O2)2+H2O
Industrial Production Methods: In industrial settings, this compound is produced by reacting dodecanoic acid with magnesium carbonate or magnesium hydroxide in the presence of a solvent such as ethanol or toluene. The reaction is carried out at elevated temperatures to ensure complete conversion. The product is then purified through recrystallization or filtration.
Analyse Des Réactions Chimiques
Types of Reactions: Magnesium dodecanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form dodecanoic acid and magnesium oxide.
Reduction: It can be reduced to form magnesium metal and dodecanoic acid.
Substitution: It can undergo substitution reactions with other acids or bases to form different magnesium salts.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reactions with hydrochloric acid or sulfuric acid can lead to the formation of magnesium chloride or magnesium sulfate, respectively.
Major Products:
Oxidation: Dodecanoic acid and magnesium oxide.
Reduction: Magnesium metal and dodecanoic acid.
Substitution: Magnesium chloride or magnesium sulfate, depending on the acid used.
Applications De Recherche Scientifique
Magnesium dodecanoate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: It is used in the study of lipid metabolism and as a component in cell culture media.
Industry: It is used in the production of biodegradable plastics, lubricants, and surfactants.
Mécanisme D'action
The mechanism of action of magnesium dodecanoate involves its ability to interact with cell membranes and disrupt lipid bilayers. This interaction can lead to increased permeability and disruption of cellular processes. The compound can also act as a chelating agent, binding to metal ions and affecting their availability in biological systems.
Comparaison Avec Des Composés Similaires
- Magnesium stearate
- Magnesium palmitate
- Magnesium oleate
Magnesium dodecanoate’s shorter carbon chain length makes it more soluble in water and organic solvents compared to magnesium stearate and magnesium palmitate, which have longer carbon chains.
Propriétés
Formule moléculaire |
C24H46MgO4 |
|---|---|
Poids moléculaire |
422.9 g/mol |
Nom IUPAC |
magnesium;dodecanoate |
InChI |
InChI=1S/2C12H24O2.Mg/c2*1-2-3-4-5-6-7-8-9-10-11-12(13)14;/h2*2-11H2,1H3,(H,13,14);/q;;+2/p-2 |
Clé InChI |
BJZBHTNKDCBDNQ-UHFFFAOYSA-L |
SMILES canonique |
CCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCC(=O)[O-].[Mg+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


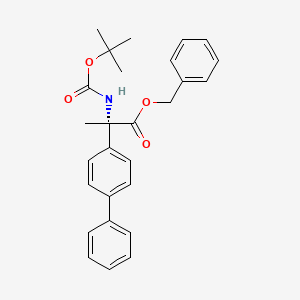
![beta-Alanine, N-[4-(2,2-dicyanoethenyl)-3-methylphenyl]-N-(2-phenylethyl)-, methyl ester](/img/structure/B13824376.png)
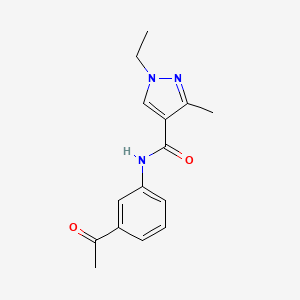
![(2Z)-2-[(1R,4S)-1,3,3-trimethyl-2-bicyclo[2.2.1]heptanylidene]acetonitrile](/img/structure/B13824387.png)
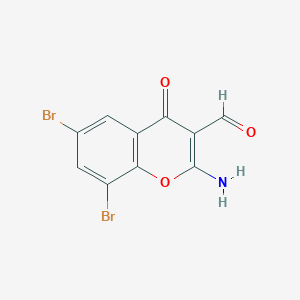
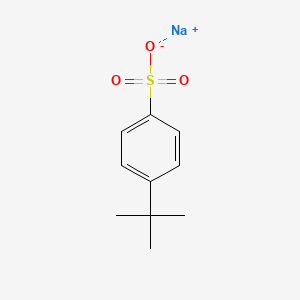
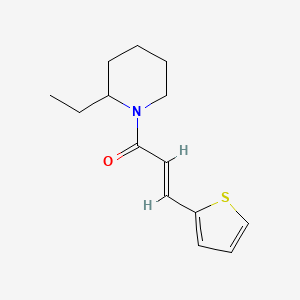
![3,4-dimethyl-2-(4-methylphenyl)-2H-pyrazolo[3,4-d]pyridazin-7-yl 2-(1-pyrrolidinyl)ethyl sulfide](/img/structure/B13824403.png)
![(5Z)-5-[(7-ethyl-1H-indol-3-yl)methylidene]-3-methyl-2-(4-methylphenyl)imino-1,3-thiazolidin-4-one](/img/structure/B13824406.png)
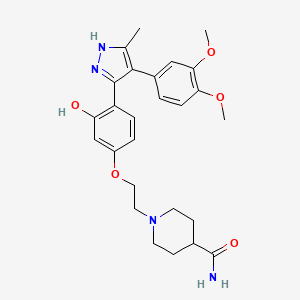
![(1S,2S,3S,6R,7S,8R)-1,8,9,10,11,11-hexachlorotetracyclo[6.2.1.13,6.02,7]dodec-9-ene-4,5-diol](/img/structure/B13824414.png)
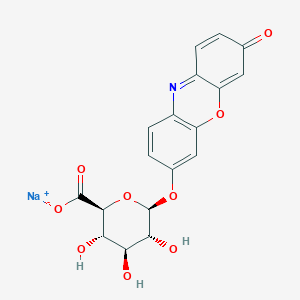
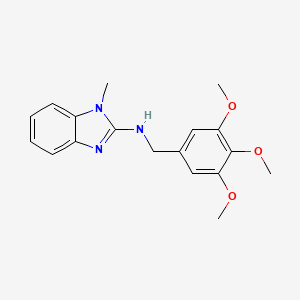
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B13824434.png)
